7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-6-5(4)10-3-11-7(6)8/h2-3,9H,1H3,(H2,8,10,11) |
InChI Key |
NPTAAVZWMGMJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.
Materials Science: The compound’s unique structure makes it a potential candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential bacterial enzymes and processes .
Comparison with Similar Compounds
Structural Isomers and Positional Variations
Key Insights :
- Ring Fusion Position : Pyrrolo[3,2-d]pyrimidines (target compound) exhibit distinct electronic profiles compared to [2,3-d] isomers. For example, pyrrolo[2,3-d] derivatives often show higher solubility due to altered dipole moments .
- Substituent Effects : Bromine at position 5 () increases reactivity for cross-coupling reactions, enabling library synthesis for kinase inhibitor discovery .
Fused Heterocyclic Analogs
Key Insights :
- Fused Ring Systems: Replacing pyrrole with benzofuran or thiophene () enhances target selectivity. For instance, thieno analogs show stronger binding to CLK1 due to sulfur’s electronegativity .
- Synthetic Flexibility : Microwave-assisted Dimroth rearrangement () enables rapid diversification of fused heterocycles for high-throughput screening .
Complex Derivatives with Therapeutic Potential
Key Insights :
- Bulk Substituents : Bulky groups (e.g., benzyl, phenylethyl) enhance binding to hydrophobic kinase pockets (). GSK2606414’s indole-acetyl group confers selectivity for PERK over other kinases .
- Solubility Optimization : Hydrochloride salts of N-aryl derivatives () improve bioavailability, critical for CNS-targeted therapies .
Biological Activity
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound with a fused pyrrole and pyrimidine structure, recognized for its significant biological activities, particularly as an inhibitor of various kinases. Its unique molecular configuration, characterized by a methyl group at the 7-position of the pyrrolo ring and an amino group at the 4-position of the pyrimidine ring, contributes to its pharmacological properties and therapeutic potential.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : Approximately 134.14 g/mol
- CAS Registry Number : 2227-98-7
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes, including cell division and metabolism. By inhibiting specific kinases, this compound can potentially modulate pathways involved in disease progression.
Biological Activities
-
Kinase Inhibition :
- BTK Inhibition : The compound has shown promising results as a Bruton's tyrosine kinase (BTK) inhibitor, which is significant in the treatment of certain cancers and autoimmune diseases.
- JAK1 Inhibition : It has also been identified as a selective inhibitor of Janus kinase 1 (JAK1), with an IC₅₀ value of approximately 8.5 nM, indicating high potency against this target .
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit antimicrobial properties, which could be leveraged in developing new antibiotics.
-
Antiviral Activity :
- Structural analogs like 9-deazaadenine have demonstrated antiviral activity, suggesting potential applications in treating viral infections.
In Vitro Studies
A series of studies have evaluated the inhibitory effects of this compound against various kinases:
- PfCDPK4 Inhibition : Compounds designed based on this scaffold were assessed for their inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). The IC₅₀ values ranged from 0.210 to 0.530 μM for several synthesized derivatives, indicating effective inhibition .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance:
- Modifications at the N-7 and C-5 positions have been explored to improve binding affinity and selectivity for targeted kinases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 9-Deazaadenine | Pyrrolo[3,2-d]pyrimidine | Antiviral activity | Lacks nitrogen at position 9 |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo[2,3-d]pyrimidine | BTK inhibition | Methyl substitution at position 7 |
| Pyrrolo[3,2-d]pyrimidine derivatives | Various modifications | Kinase inhibition | Diverse functional groups |
Q & A
Q. What are the most reliable synthetic routes for 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine?
- Methodological Answer : The compound is synthesized via condensation reactions and cyclization. For example:
- Route A : Reacting 3-amino-2-cyanopyrrole derivatives with formamide under reflux (DMF, 6–8 hours) yields the core structure .
- Route B : Microwave-assisted Suzuki coupling improves efficiency for aryl-substituted analogs (e.g., 73.5% yield for compound 12 using Pd/C and trimethylsilylacetylene at 120°C for 5 minutes) .
- Key intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry to confirm regioselectivity .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and substituent positions (e.g., single-crystal studies on ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate confirm dihedral angles of 89.5° between fused rings) .
- NMR spectroscopy : <sup>1</sup>H NMR peaks at δ 2.54 (s, 3H, methyl) and δ 6.07 (br, 2H, NH2) are diagnostic for the 7-methyl-5H-pyrrolo-pyrimidine core .
Q. What solvents or conditions optimize its stability during storage?
- Methodological Answer :
- Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the pyrrolo-pyrimidine ring.
- Avoid protic solvents (e.g., MeOH) due to potential NH2 group degradation; use anhydrous DMSO or DMF for dissolution .
Advanced Research Questions
Q. How do substituents at the 5-position influence antitubulin or kinase inhibition activity?
- Methodological Answer :
- Antitubulin activity : Diarylpyrrole analogs with 4-methoxyphenyl groups show IC50 values < 1 µM in sea urchin embryo assays, linked to enhanced hydrophobic interactions with β-tubulin .
- Kinase inhibition : Substitution with benzyl or tetramethoxyphenyl groups (e.g., compound 12 ) increases selectivity for CDK2 (IC50 = 0.8 µM) by forming hydrogen bonds with Lys33 and Glu81 in the ATP-binding pocket .
- SAR Table :
| Substituent (5-position) | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 2,3,4,5-Tetramethoxyphenyl | CDK2 | 0.8 | |
| 4-Methoxyphenyl | β-Tubulin | 0.7 |
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
- Methodological Answer :
- Assay standardization : Discrepancies in IC50 values (e.g., EGFR inhibition ranging from 0.2–5 µM) arise from variations in cell lines (HEK293 vs. HeLa) or ATP concentrations. Use fixed ATP levels (1 mM) and isogenic cell models .
- Metabolic stability : Conflicting cytotoxicity data (e.g., compound 6 showing 81% viability in MCF-7 vs. 45% in A549) correlate with CYP3A4 expression levels. Perform liver microsome assays to adjust for metabolic degradation .
Q. How can computational methods predict binding modes with kinase targets?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Glide simulate interactions (e.g., 7-methyl group forms van der Waals contacts with JAK2’s Val617, while NH2 at position 4 hydrogen-bonds to Asp864) .
- MD simulations : GROMACS 2023 trajectories (100 ns) reveal stable binding of 2-methyl analogs to CDK2’s hydrophobic pocket (RMSD < 2.0 Å) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
